Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is an organic compound with the molecular formula . It features an ethyl ester group, an amino group, and a bromophenyl substituent, which contribute to its unique chemical properties. This compound is primarily utilized in chemical and pharmaceutical research due to its structural characteristics that facilitate various synthetic applications and biological interactions.
Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is classified as an amino acid derivative and an ester. It is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound is cataloged under the CAS number 275826-31-8 and has been referenced in various chemical databases, including PubChem, where it is associated with multiple studies regarding its properties and applications .
The synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-bromo-3-(3-bromophenyl)propanoate with ammonia or an amine. This reaction is conducted under controlled conditions, often in an inert atmosphere to prevent oxidation and unwanted side reactions. The process can be summarized as follows:
In industrial settings, the synthesis may employ automated reactors and continuous flow processes to enhance efficiency and yield. Reaction parameters such as temperature, pressure, and reactant concentrations are optimized to minimize by-products while maximizing the desired product yield .
The molecular structure of Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride can be depicted as follows:
The compound's structural formula includes a chiral center at the carbon adjacent to the amino group, which can affect its stereochemical properties.
Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride can undergo several significant chemical reactions:
These reactions are crucial for its utility in organic synthesis and medicinal chemistry.
The mechanism of action of Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with biological targets. The amino group can form hydrogen bonds with specific molecules, while the bromophenyl group participates in hydrophobic interactions. These interactions modulate the activity of enzymes, receptors, and other proteins, potentially leading to various biological effects.
Relevant data on these properties are critical for understanding how this compound behaves in different environments and applications .
Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:
This compound's unique structure makes it a valuable asset in both academic research and industrial applications. Further studies are necessary to fully elucidate its potential therapeutic effects and mechanisms of action.
Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is synthesized through multistep routes that leverage the reactivity of the 3-bromophenyl group. The primary pathway begins with 3-bromophenylacetic acid as a starting material, which undergoes amidation to form the corresponding amide. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the amine intermediate. Esterification with ethanol under acidic conditions produces the ethyl ester, followed by hydrochloric acid treatment to form the hydrochloride salt .
An alternative route employs a tandem Knoevenagel condensation/alkylidene reduction strategy. Here, 3-nitrobenzaldehyde reacts with Meldrum’s acid in triethylammonium formate (TEAF), followed by stannous chloride (SnCl₂)-mediated reduction in ethanol. SnCl₂ acts as both a reducing agent and a Lewis acid, facilitating simultaneous esterification and reduction [7]. Key reaction mechanisms include:
Table 1: Comparison of Synthetic Methods
Method | Key Reagents | Intermediate | Yield Range |
---|---|---|---|
Amidation-Reduction-Esterification | LiAlH₄, HCl/ethanol | 3-(3-Bromophenyl)propanamide | 65–78% |
Tandem Knoevenagel-Reduction | SnCl₂, Meldrum’s acid | 3-(3-Nitrophenyl)propanoic acid | 70–85% |
Enantioselective synthesis targets the (S)- or (R)-enantiomers, crucial for chiral drug intermediates. The (S)-enantiomer (CAS: 1391379-45-5) is resolved from racemic mixtures using chiral resolution agents like tartaric acid derivatives. Catalytic asymmetric hydrogenation with chiral Rh(I) complexes (e.g., DuPhos ligands) achieves enantiomeric excess (ee) >90% by selectively reducing the prochiral enamine precursor . For the (R)-enantiomer (CAS: 2718998-43-5), lipase-mediated kinetic resolution separates enantiomers via ester hydrolysis [2].
Industrial-scale enantioselection faces challenges:
Table 2: Enantioselective Catalytic Systems
Catalyst/Technique | Enantiomer | ee (%) | Temperature |
---|---|---|---|
Rh(I)-(S)-DuPhos | (S) | 92 | 25°C |
Lipase PS-IM | (R) | 88 | 37°C |
Chiral tartrate resolution | (S) | 95 | 0–5°C |
Reaction kinetics for esterification and reduction are highly sensitive to solvent polarity and temperature. Ethanol is optimal for SnCl₂-mediated reductions, acting as both solvent and nucleophile. Elevated temperatures (70–80°C) accelerate esterification but promote racemization above 85°C [7]. For enantioselective hydrogenation, aprotic solvents (e.g., THF) improve catalyst stability, while protic solvents (e.g., methanol) reduce ee by 15–20% [3].
Key findings:
Table 3: Solvent and Temperature Effects on Key Reactions
Reaction Step | Optimal Solvent | Optimal Temp (°C) | Byproduct Formation |
---|---|---|---|
Stannous chloride reduction | Ethanol | 75–80 | <5% |
Asymmetric hydrogenation | THF | 20–25 | <2% |
Racemic ester hydrolysis | Dichloromethane | 0–5 | 8–10% |
Design of Experiments (DoE) methodologies maximize yield and minimize impurities. Response surface modeling identifies critical factors:
Taguchi orthogonal arrays reveal that temperature control contributes to 50% of yield variation, while solvent volume accounts for 30% [7]. For enantioselective steps, central composite design optimizes ligand concentration (0.5–2.0 mol%) and hydrogen pressure (50–100 psi), boosting ee to 95% . Post-synthesis, crystallization from ethyl acetate/hexane mixtures increases purity to >99% .
Scaling poses challenges in:
Industrial batches (100+ kg) show 10–15% lower yields than lab-scale due to mixing inefficiencies and thermal gradients. Continuous-flow systems reduce processing time by 40% and improve enantioconservation .
Table 4: Industrial vs. Lab-Scale Performance Metrics
Parameter | Lab-Scale | Industrial-Scale | Mitigation Strategy |
---|---|---|---|
Yield | 80–85% | 65–70% | Continuous-flow reactors |
Enantiomeric excess | 95% | 85–90% | Ligand anchoring |
Reaction time | 4 h | 8 h | Microwave-assisted heating |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1